molecular formula C14H19NO3 B12544104 Valine, N-(3-oxo-3-phenylpropyl)- CAS No. 658709-87-6

Valine, N-(3-oxo-3-phenylpropyl)-

Cat. No.: B12544104
CAS No.: 658709-87-6
M. Wt: 249.30 g/mol
InChI Key: QWWGBIFKIVUIQA-ZDUSSCGKSA-N
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Description

Valine, N-(3-oxo-3-phenylpropyl)- is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol This compound is a derivative of the amino acid valine, modified with a 3-oxo-3-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valine, N-(3-oxo-3-phenylpropyl)- typically involves the reaction of valine with 3-oxo-3-phenylpropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity .

Industrial Production Methods

Industrial production of Valine, N-(3-oxo-3-phenylpropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize impurities, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Valine, N-(3-oxo-3-phenylpropyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Valine, N-(3-oxo-3-phenylpropyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Valine, N-(3-oxo-3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Valine, N-(3-oxo-3-phenylpropyl)- can be compared with other similar compounds, such as:

    Valine derivatives: Other derivatives of valine with different functional groups.

    Phenylpropyl compounds: Compounds with a phenylpropyl group attached to different amino acids or molecules.

The uniqueness of Valine, N-(3-oxo-3-phenylpropyl)- lies in its specific combination of the valine backbone with the 3-oxo-3-phenylpropyl group, which imparts distinct chemical and biological properties .

Biological Activity

Valine, N-(3-oxo-3-phenylpropyl)- is an amino acid derivative that exhibits various biological activities due to its unique chemical structure. This compound, characterized by a valine backbone modified with a 3-oxo-3-phenylpropyl group, presents potential applications in pharmaceuticals and biochemistry. Understanding its biological activity involves examining its antioxidant properties, interactions within biological systems, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of Valine, N-(3-oxo-3-phenylpropyl)- is C15H17NO3, with a molecular weight of approximately 251.31 g/mol. The compound features a chiral center, allowing for different stereoisomeric forms which can influence its biological activity.

Biological Activities

1. Antioxidant Properties
Valine, N-(3-oxo-3-phenylpropyl)- has been noted for its potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Interaction Studies
Research indicates that Valine, N-(3-oxo-3-phenylpropyl)- interacts with various biological systems. Its structural similarity to other amino acids allows it to participate in biochemical pathways essential for cellular function. For instance, it may influence metabolic processes by acting as a substrate or modulator in enzymatic reactions.

3. Therapeutic Implications
The compound's unique structure suggests potential therapeutic applications. Preliminary studies have indicated that derivatives of valine can exhibit properties such as PPARγ activation, which is significant for metabolic regulation and insulin sensitivity .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
LeucineAmino acidBranched-chain structure; important for protein synthesis
IsoleucineAmino acidPlays a role in energy regulation
PhenylalanineAromatic amino acidPrecursor to neurotransmitters
4-(3-Phenylpropyl)pyridine N-OxidePyridine derivativeUsed as a catalyst in organic reactions

Valine, N-(3-oxo-3-phenylpropyl)- stands out due to its combination of an amino acid structure with both ketone and phenyl groups, potentially offering distinct biochemical properties compared to these similar compounds.

Case Studies and Research Findings

Case Study 1: PPARγ Activation
A study on N-substituted valine derivatives highlighted the compound's ability to activate PPARγ, a key regulator of adipogenesis and glucose metabolism. The research demonstrated that specific modifications to the valine structure could enhance its agonistic activity towards PPARγ, leading to increased insulin-stimulated glucose uptake in adipocytes .

Case Study 2: Lipid Accumulation Prevention
Another investigation focused on the compound's capacity to prevent lipid accumulation in hepatoma cells induced by oleic acid. This finding suggests that Valine, N-(3-oxo-3-phenylpropyl)- may have protective effects against fatty liver disease and related metabolic disorders .

Properties

CAS No.

658709-87-6

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(2S)-3-methyl-2-[(3-oxo-3-phenylpropyl)amino]butanoic acid

InChI

InChI=1S/C14H19NO3/c1-10(2)13(14(17)18)15-9-8-12(16)11-6-4-3-5-7-11/h3-7,10,13,15H,8-9H2,1-2H3,(H,17,18)/t13-/m0/s1

InChI Key

QWWGBIFKIVUIQA-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCCC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)O)NCCC(=O)C1=CC=CC=C1

Origin of Product

United States

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